molecular formula C8H8KNO2 B13577792 Potassium2-(pyridin-3-yl)propanoate

Potassium2-(pyridin-3-yl)propanoate

Cat. No.: B13577792
M. Wt: 189.25 g/mol
InChI Key: QDSPPFZSFBCYHO-UHFFFAOYSA-M
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Description

Potassium 2-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of carboxylate salts It is derived from the reaction of potassium hydroxide with 2-(pyridin-3-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyridin-3-yl)propanoate can be synthesized through the neutralization reaction of 2-(pyridin-3-yl)propanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C8H9NO2+KOHC8H8KNO2+H2O\text{C}_8\text{H}_9\text{NO}_2 + \text{KOH} \rightarrow \text{C}_8\text{H}_8\text{KNO}_2 + \text{H}_2\text{O} C8​H9​NO2​+KOH→C8​H8​KNO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of potassium 2-(pyridin-3-yl)propanoate involves the use of large-scale reactors where the acid and base are mixed in stoichiometric amounts. The reaction mixture is then stirred and allowed to react completely. The product is isolated by evaporating the solvent and recrystallizing the solid from a suitable solvent such as ethanol or water.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

Potassium 2-(pyridin-3-yl)propanoate is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The carboxylate group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(pyridin-2-yl)propanoate
  • Potassium 2-(pyridin-4-yl)propanoate
  • Potassium 2-phenylpropanoate

Uniqueness

Potassium 2-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring, which influences its chemical reactivity and binding properties. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position analogs. This unique positioning can lead to different biological activities and applications in research and industry.

Properties

Molecular Formula

C8H8KNO2

Molecular Weight

189.25 g/mol

IUPAC Name

potassium;2-pyridin-3-ylpropanoate

InChI

InChI=1S/C8H9NO2.K/c1-6(8(10)11)7-3-2-4-9-5-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1

InChI Key

QDSPPFZSFBCYHO-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)[O-].[K+]

Origin of Product

United States

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